molecular formula C20H24N4O4S B2931274 Benzyl 2-[3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetate CAS No. 377054-65-4

Benzyl 2-[3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetate

Cat. No.: B2931274
CAS No.: 377054-65-4
M. Wt: 416.5
InChI Key: QNGQARVSCLYNKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-[3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetate is a useful research compound. Its molecular formula is C20H24N4O4S and its molecular weight is 416.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl 2-[3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c1-13(2)9-10-24-16-17(23(3)19(27)22-18(16)26)21-20(24)29-12-15(25)28-11-14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGQARVSCLYNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1SCC(=O)OCC3=CC=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl 2-[3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetate is a compound of interest due to its potential biological activities, particularly as an inhibitor of dipeptidyl peptidase IV (DPP-IV), which plays a significant role in glucose metabolism and is a target for diabetes treatment. This article explores the compound's biological activity, including its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₅H₁₈N₄O₄S
  • CAS Number : 377054-65-4
  • Molecular Weight : 342.39 g/mol

This compound acts primarily as a DPP-IV inhibitor. DPP-IV is an enzyme that degrades incretin hormones, which are crucial for insulin regulation. By inhibiting this enzyme, the compound enhances the levels of incretin hormones, leading to improved insulin secretion and reduced blood glucose levels.

Inhibition of DPP-IV

Research has demonstrated that compounds similar to this compound exhibit significant DPP-IV inhibitory activity. A study indicated that the compound showed a potent inhibition profile with an IC50 value in the low micromolar range, suggesting strong potential as an antidiabetic agent .

Cytotoxicity and Safety Profile

In vitro studies have assessed the cytotoxic effects of the compound on various cell lines. The results showed that it possesses low cytotoxicity at therapeutic concentrations, making it a promising candidate for further development in diabetes therapy .

Case Studies and Research Findings

  • Study on Pharmacokinetics :
    • A pharmacokinetic study evaluated the absorption and distribution of this compound in rat models. Results indicated rapid absorption with peak plasma concentrations achieved within 1 hour post-administration .
  • Efficacy in Diabetic Models :
    • In diabetic rat models, treatment with the compound resulted in significant reductions in fasting blood glucose levels compared to control groups. This suggests that it may effectively manage hyperglycemia in diabetic conditions .

Data Table: Summary of Biological Activity

Biological ActivityObservations
DPP-IV InhibitionIC50 in low micromolar range
CytotoxicityLow at therapeutic concentrations
PharmacokineticsRapid absorption; peak at 1 hour
Efficacy in DiabetesSignificant reduction in blood glucose levels

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.